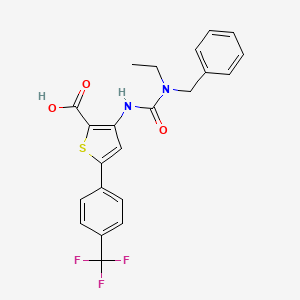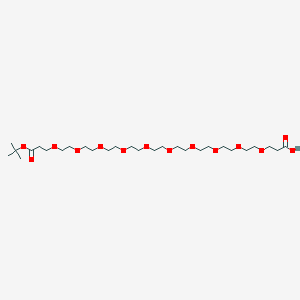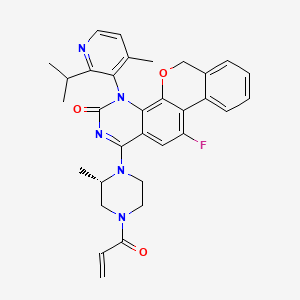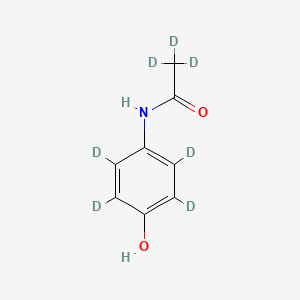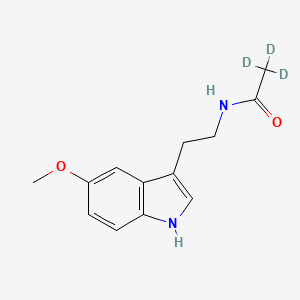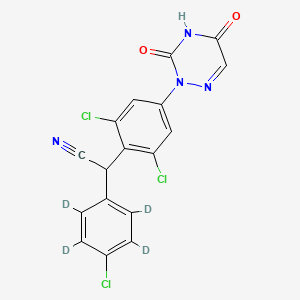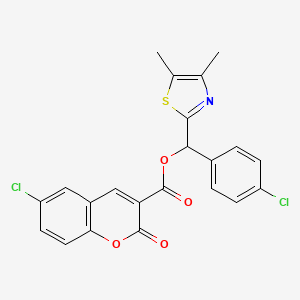
DNA Gyrase-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DNA Gyrase-IN-4 is a synthetic compound known for its inhibitory effects on DNA gyrase, an essential bacterial enzyme. DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, which is crucial for DNA replication and transcription in bacteria . By inhibiting DNA gyrase, this compound can effectively halt bacterial growth, making it a potential candidate for antibacterial drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DNA Gyrase-IN-4 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route often starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity . Common reagents used in the synthesis include various amines, carboxylic acids, and coupling agents.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
化学反応の分析
Types of Reactions
DNA Gyrase-IN-4 undergoes several types of chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of an alcohol group in this compound can yield a ketone or aldehyde, while reduction of a nitro group can produce an amine .
科学的研究の応用
DNA Gyrase-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies.
作用機序
DNA Gyrase-IN-4 exerts its effects by binding to the DNA gyrase enzyme and inhibiting its activityThis inhibition disrupts DNA replication and transcription, ultimately leading to bacterial cell death . The molecular targets of this compound include the GyrA and GyrB subunits of DNA gyrase, which are responsible for DNA cleavage and ATP hydrolysis, respectively .
類似化合物との比較
Similar Compounds
Several compounds are similar to DNA Gyrase-IN-4 in terms of their inhibitory effects on DNA gyrase. These include:
Uniqueness
This compound is unique in its specific binding affinity and inhibitory potency against DNA gyrase. Unlike quinolones and coumarins, this compound may exhibit a different binding mode or interact with distinct regions of the enzyme, offering potential advantages in overcoming bacterial resistance mechanisms .
特性
分子式 |
C22H15Cl2NO4S |
|---|---|
分子量 |
460.3 g/mol |
IUPAC名 |
[(4-chlorophenyl)-(4,5-dimethyl-1,3-thiazol-2-yl)methyl] 6-chloro-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C22H15Cl2NO4S/c1-11-12(2)30-20(25-11)19(13-3-5-15(23)6-4-13)29-22(27)17-10-14-9-16(24)7-8-18(14)28-21(17)26/h3-10,19H,1-2H3 |
InChIキー |
YMHLFZHIJKICAJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)C(C2=CC=C(C=C2)Cl)OC(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


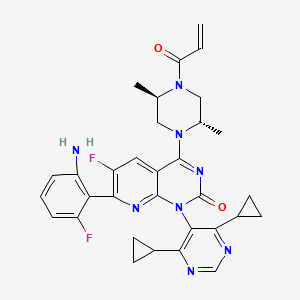

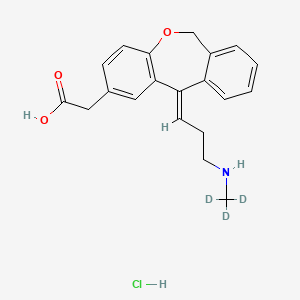
![4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]-1-naphthalenyl beta-D-glucopyranosiduronic Acid](/img/structure/B12417747.png)
